2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid
Description
2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid (TPSA) is a thiophene-based acetic acid derivative featuring a phenylthioacetyl substituent at the 5-position of the thiophene ring. This compound has garnered attention in medicinal chemistry due to its inhibitory activity against Mycobacterium tuberculosis (Mtb). Specifically, TPSA acts as a GlmU acetyltransferase inhibitor with an IC₅₀ value of 5.3 μM, targeting the bifunctional enzyme GlmU involved in UDP-N-acetylglucosamine biosynthesis . Its structure combines the electron-rich thiophene ring with the sulfur-containing phenylthio group, which may enhance interactions with biological targets through hydrophobic and π-sulfur interactions.
Properties
IUPAC Name |
2-[5-(2-phenylsulfanylacetyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-12(9-18-10-4-2-1-3-5-10)13-7-6-11(19-13)8-14(16)17/h1-7H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETDHANBYUZCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with phenylthioacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The thienyl group may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : The dichlorobenzoyl group in adds steric bulk, which may hinder interactions with enzyme active sites compared to TPSA’s more compact phenylthioacetyl group.
- Lipophilicity : The propionyl group in increases alkyl chain length, likely enhancing lipophilicity and membrane permeability relative to TPSA.
Physicochemical Properties
*Predicted based on acetic acid moiety and phenylthio group.
- Acidity : The acetic acid moiety (pKa ~2.5–4.5) is common across these compounds. Electron-withdrawing groups (e.g., chloro in ) lower the pKa, increasing acidity, whereas phenylthio (in TPSA) may slightly raise it due to weaker electron withdrawal .
Biological Activity
2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways and cancer progression. Research indicates that similar thienyl-acetic acid derivatives can inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandin E2 (PGE2), a mediator involved in inflammation and tumorigenesis .
Anti-inflammatory Activity
A study identified that certain thiophenyl-acetic acid derivatives exhibit selective inhibitory activity against mPGES-1 in low micromolar ranges. The most promising derivatives demonstrated significant inhibition of PGE2 production, suggesting their potential as anti-inflammatory agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1c | 5.0 | mPGES-1 Inhibition |
| 2c | 4.5 | mPGES-1 Inhibition |
Anticancer Activity
In vitro studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, leading to apoptosis. For example, exposure to this compound resulted in G0/G1 phase arrest at 24 hours and an increase in subG0/G1 fraction at longer exposure times, indicating cell death through apoptosis or necrosis .
| Cell Line | Treatment (µM) | Effect |
|---|---|---|
| A549 (Lung) | 10 | G0/G1 arrest |
| HeLa (Cervical) | 20 | Apoptosis induction |
| MCF-7 (Breast) | 15 | Cytotoxicity |
Case Studies
- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to controls, supporting its role as an anti-inflammatory agent.
- Cancer Model : A study involving xenograft models demonstrated that treatment with the compound led to reduced tumor growth rates and increased survival times in treated animals compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
